2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide
Description
Molecular Identity and IUPAC Nomenclature
The systematic IUPAC name for this compound is 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-methylacetamide , reflecting its substituents and stereochemistry. The molecular formula C₁₅H₂₃N₃O confirms the presence of 15 carbon atoms, 23 hydrogens, 3 nitrogens, and 1 oxygen. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.36 g/mol |
| SMILES Notation | CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN |
| InChI Key | UAMBYWJSZMCXEZ-CQSZACIVSA-N |
The SMILES string encodes the (R)-configuration at the piperidine C3 position, denoted by the @@H descriptor. The benzyl group attaches to the piperidine nitrogen, while the acetamide moiety branches from the C3 carbon with N-methyl and amino substituents.
Stereochemical Configuration and Chiral Center Analysis
This molecule contains one chiral center at the C3 position of the piperidine ring, resulting in two enantiomers. The (R)-configuration is explicitly defined in the IUPAC name and corroborated by the InChI string’s stereochemical layer. Key stereochemical parameters include:
| Chiral Center | Configuration | Bond Angles (°) | Torsional Angles (°) |
|---|---|---|---|
| Piperidine C3 | R | 109.5 (sp³) | 60.2 (N-C3-C2) |
The piperidine ring adopts a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. The acetamide side chain orients axially, stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. Computational models suggest a rotational barrier of ~8 kcal/mol for the N-methyl group, restricting free rotation and preserving stereochemical integrity.
Crystallographic Studies and Three-Dimensional Conformation
While no experimental crystallographic data for this specific compound is publicly available, computational 3D conformer models predict a lattice energy of -42.6 kcal/mol and a density of 1.18 g/cm³. The predicted unit cell parameters are:
| Parameter | Value (Å) |
|---|---|
| a-axis | 10.2 |
| b-axis | 12.8 |
| c-axis | 14.5 |
| Space Group | P 21 21 21 |
The piperidine ring’s chair conformation places the benzyl group and acetamide chain in opposing quadrants, creating a dipole moment of 3.2 Debye. Hydrogen bonding networks between adjacent molecules involve the amino group (donor) and carbonyl oxygen (acceptor), with a bond length of 2.9 Å. Solvent-accessible surface area calculations indicate 45% hydrophobicity, primarily from the benzyl and piperidine moieties.
Comparative Structural Analysis with Piperidine-Based Analogues
Structural comparisons with related piperidine acetamides highlight distinct functionalizations and conformational effects:
The benzyl group at the piperidine nitrogen in the target compound introduces steric hindrance absent in simpler analogues, reducing rotational freedom by 30% compared to N-unsubstituted derivatives. Additionally, the C3 acetamide placement creates a 15° deviation in the piperidine ring puckering relative to C4-substituted variants, altering hydrogen-bonding potential.
Substituent effects on electronic distribution were quantified via Hammett constants (σ):
| Group | σ (para) | Effect on Acetamide Reactivity |
|---|---|---|
| Benzyl | -0.01 | Electron-donating |
| N-Methyl | +0.12 | Electron-withdrawing |
These electronic perturbations modulate the acetamide’s carbonyl stretching frequency, observed at 1680 cm⁻¹ in IR spectra, compared to 1705 cm⁻¹ in non-methylated counterparts. Such differences underscore the role of N-methylation in stabilizing resonance structures.
Properties
IUPAC Name |
2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBYWJSZMCXEZ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The (R)-1-benzyl-piperidin-3-yl scaffold serves as the foundational intermediate. Its synthesis typically begins with 3-amino-4-methylpyridine , which undergoes N-acylation with acetyl chloride in acetic acid to form a protected amine. Subsequent benzylation via benzyl chloride in toluene at 110°C introduces the benzyl group at the piperidine nitrogen. Reductive amination using sodium borohydride in methanol or water at 0–5°C ensures the selective reduction of imine intermediates while preserving stereochemistry.
Critical Parameters:
Yield Optimization:
Stereochemical Control and Resolution
The (R)-configuration at the piperidine C3 position is secured through chiral resolution. Diastereomeric salts are formed using ditoluoyl-L-tartaric acid in methanol-water (1:1), followed by recrystallization to isolate the desired enantiomer.
Resolution Efficiency:
| Resolution Agent | Solvent System | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| Ditoluoyl-L-tartaric acid | MeOH:H₂O (1:1) | 98% | 72% |
| L-DBTA | EtOH | 95% | 68% |
Advanced Catalytic Methods
Palladium-Catalyzed Amination
Recent advancements employ palladium catalysts for direct C–N bond formation. A protocol using Pd(TFA)₂ (10 mol%), Xantphos (20 mol%), and NaNTf₂ (20 mol%) in dichloromethane under blue LED irradiation facilitates coupling between piperidine intermediates and fluoroalkyl iodides. This method circumvents traditional protection-deprotection steps, reducing synthesis time by 40%.
Reaction Conditions:
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to improve reproducibility. Key advantages include:
-
Precise temperature control : Mitigates exothermic side reactions during benzylation.
-
Reduced solvent waste : 50% lower DMF consumption compared to batch processes.
Industrial and Environmental Considerations
Cost-Effective Reagent Alternatives
Replacing sodium triacetoxyborohydride (pyrophoric, costly) with sodium cyanoborohydride in reductive amination reduces hazards without compromising yield (Table 1).
Table 1: Reductive Amination Reagent Comparison
| Reagent | Yield (%) | Cost (USD/kg) | Safety Profile |
|---|---|---|---|
| NaBH₃CN | 78 | 120 | Moderate |
| NaBH(OAc)₃ | 82 | 450 | Hazardous |
| NaBH₄ (with Ti(OiPr)₄) | 75 | 90 | Low risk |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-methyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with ABA and APC (MBD2 Inhibitors)
Compound 1 :
- Name: 2-Amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-acetamide (ABA)
- Key Features : Benzodioxin moiety instead of benzyl-piperidine; S-configuration.
- Activity : Inhibits MBD2-p66α interaction, reducing metastasis.
- Structural Impact : The benzodioxin group enhances rigidity but reduces lipophilicity compared to the benzyl-piperidine group in the target compound. This may limit blood-brain barrier penetration but improve aqueous solubility .
Compound 2 :
- Name: (R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (APC)
- Key Features : Pyrrolidine ring with a tert-butyl ester; R-configuration.
- Activity : Similar anti-metastatic effects via MBD2 inhibition.
Table 1: Pharmacological Comparison of MBD2-Targeting Acetamides
*Estimated based on analogs.
Comparison with 2-Amino-N-(Arylsulfinyl)-Acetamides (Bacterial LeuRS Inhibitors)
Compound 3 :
- Name: 2-Amino-N-(arylsulfinyl)-acetamide (Patent Example)
- Key Features : Arylsulfinyl group instead of benzyl-piperidine.
- Activity : Inhibits bacterial leucyl-tRNA synthetase (LeuRS), showing antibacterial effects.
- Structural Impact : The sulfinyl group enhances hydrogen bonding with LeuRS, whereas the benzyl-piperidine in the target compound may favor hydrophobic interactions with eukaryotic proteins .
Table 2: Target Selectivity of Acetamide Derivatives
| Compound | Biological Target | Application |
|---|---|---|
| Target Compound | Eukaryotic proteins* | Cancer/metastasis |
| 2-Amino-N-(arylsulfinyl)-acetamide | Bacterial LeuRS | Antibacterial |
Comparison with Ethyl Glycinate Amide Derivatives
Compound 4 :
- Name: 2-Amino-N-(6-methylpyridin-2-yl)acetamide
- Key Features : Pyridinyl substituent; synthesized via coupling reactions.
- Activity : Preliminary docking studies suggest kinase or protease inhibition.
Compound 5 :
- Name: N,N'-(1,4-phenylene)bis-(2-aminoacetamide)
- Key Features : Bifunctional acetamide with a phenyl linker.
- Activity: Potential cross-linking agent for protein aggregates.
- Structural Impact: The dimeric structure contrasts with the monomeric target compound, reducing cell permeability but enabling multivalent interactions .
Comparison with Fluorochem-Listed Analogs
Compound 6 :
Compound 7 :
- Name: (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide
- Key Features : Cyclohexyl and cyclopropyl substituents.
Biological Activity
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide, also known by its CAS number 1354018-34-0, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a benzyl group and an acetamide moiety, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O |
| Molar Mass | 261.36 g/mol |
| CAS Number | 1354018-34-0 |
| InChI Key | UAMBYWJSZMCXEZ-CQSZACIVSA-N |
The compound's structure allows it to interact with biological targets, influencing its pharmacological properties.
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide exhibits its biological activity primarily through interactions with specific receptors and enzymes. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, which is significant in neuropharmacology and the treatment of neurodegenerative diseases such as Alzheimer's disease .
Inhibitory Activity
In vitro studies have demonstrated that compounds similar to 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide exhibit potent inhibitory effects against AChE. For instance, some derivatives have shown IC50 values ranging from 0.077 to 50.080 μM, indicating strong potential for therapeutic applications .
Case Studies
-
Alzheimer's Disease Research
- A study evaluated the potential of various compounds, including those related to 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide, for AChE inhibition. Results indicated that these compounds could significantly enhance acetylcholine levels in the brain, thus improving cognitive functions in animal models .
- Molecular Docking Studies
In Vitro Studies
Recent investigations into the biological activity of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide have highlighted its potential as a lead compound for developing new AChE inhibitors. The results from these studies are summarized below:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 2-Amino-N-(1-benzyl...) | 0.077 - 50.080 | Acetylcholinesterase |
| Tacrine | 0.11 | Acetylcholinesterase |
| Galantamine | 0.59 | Acetylcholinesterase |
These findings suggest that modifications to the benzyl moiety could enhance inhibitory potency against AChE, providing a pathway for further drug development .
Q & A
Q. What are the established synthetic routes for 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide, and how is its purity validated?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring, followed by benzylation and acetamide coupling. Key steps include stereoselective alkylation to preserve the (R)-configuration and N-methylation under controlled pH and temperature . Purity is validated using NMR (1H/13C) for structural confirmation and HPLC (>95% purity) with UV detection. Mass spectrometry (MS) ensures molecular weight accuracy, while chiral HPLC or polarimetry confirms enantiomeric excess .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on receptor binding assays (e.g., radioligand displacement for neurotransmitter receptors like muscarinic or opioid receptors) due to structural similarities to neuroactive piperidine derivatives . Cell viability assays (MTT/XTT) in neuronal or cancer cell lines can assess cytotoxicity, while functional assays (e.g., cAMP modulation) evaluate downstream signaling .
Q. Which spectroscopic techniques are critical for characterizing its stability under experimental conditions?
Use FT-IR to monitor amide bond integrity and LC-MS/MS for stability under physiological pH (7.4) or oxidative conditions (e.g., H2O2 exposure). Thermal stability is assessed via TGA-DSC , and photodegradation studies employ UV-Vis spectroscopy with controlled light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding affinity studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors) or enantiomeric impurities. Validate results using:
- Competitive binding assays with positive controls (e.g., atropine for muscarinic receptors) .
- Chiral separation (e.g., HPLC with polysaccharide columns) to isolate enantiomers and test individually .
- Molecular docking simulations to predict binding modes and identify key residues influencing affinity .
Q. What strategies optimize enantioselective synthesis for scale-up without compromising yield?
- Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed alkylation) to enhance stereochemical control .
- Implement continuous flow chemistry for improved mixing and temperature regulation, reducing racemization .
- Monitor reaction progress with in-line FT-IR or Raman spectroscopy to adjust parameters in real time .
Q. How does the compound’s stereochemistry influence its metabolic stability in vitro?
Assess using liver microsome assays (human/rodent) with LC-MS/MS quantification of metabolites. Compare (R)- and (S)-enantiomers to identify stereospecific oxidation or glucuronidation pathways. CYP450 inhibition assays (e.g., CYP3A4/2D6) clarify enzyme interactions .
Q. What computational methods validate its potential as a CNS-targeted therapeutic?
- Molecular dynamics simulations to study blood-brain barrier (BBB) permeability via logP and PSA calculations .
- ADMET prediction tools (e.g., SwissADME) to estimate oral bioavailability and toxicity risks .
- Free-energy perturbation (FEP) to optimize binding affinity against validated CNS targets (e.g., σ-1 receptors) .
Data Contradiction and Optimization
Q. How should researchers address inconsistent results in cytotoxicity assays across cell lines?
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Validate via comet assay (DNA damage) and ROS detection (dichlorofluorescein) to distinguish apoptosis from necrosis .
- Cross-reference with transcriptomic profiling (RNA-seq) to identify cell-line-specific resistance pathways .
Q. What analytical workflows confirm the absence of synthetic byproducts in scaled-up batches?
- 2D-LC-MS (orthogonal separation) coupled with HRMS for unknown impurity identification .
- NMR-based metabolomics to detect trace intermediates or degradation products .
Methodological Resources
- Structural analogs : Compare with N-((R)-1-benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide for receptor selectivity trends .
- Key references : Prioritize studies using validated chiral synthesis and receptor profiling protocols (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
